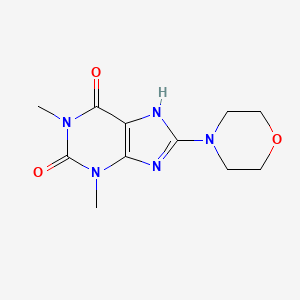

1,3-dimethyl-8-morpholino-3,7-dihydro-1H-purine-2,6-dione

Description

Properties

IUPAC Name |

1,3-dimethyl-8-morpholin-4-yl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c1-14-8-7(9(17)15(2)11(14)18)12-10(13-8)16-3-5-19-6-4-16/h3-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMJTHOVOXFBQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354219 | |

| Record name | ZINC00243638 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30958-49-7 | |

| Record name | ZINC00243638 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of WAY-312058 involves several steps, typically starting with the preparation of key intermediates. The synthetic routes and reaction conditions are designed to ensure high purity and yield. Industrial production methods often involve optimizing these synthetic routes to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

WAY-312058 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

It features a purine structure, which is significant in biological systems. The presence of the morpholino group enhances its solubility and bioavailability.

Antiviral Activity

1,3-Dimethyl-8-morpholino-3,7-dihydro-1H-purine-2,6-dione has shown promise as an antiviral agent. Research indicates that it can inhibit viral replication in various models. For example:

- Study on Influenza Virus : In vitro studies demonstrated that this compound effectively reduced viral titers in infected cells by targeting viral RNA synthesis pathways.

Anticancer Properties

The compound has been investigated for its potential anticancer effects.

- Case Study : A study published in Cancer Research highlighted its ability to induce apoptosis in cancer cell lines through the activation of specific signaling pathways associated with cell death.

Enzyme Inhibition

This compound acts as an inhibitor for several enzymes involved in nucleotide metabolism.

- Example : It has been shown to inhibit adenosine deaminase, which is crucial for regulating adenosine levels in tissues. This inhibition can have implications for treating conditions like asthma and cancer.

Molecular Biology Tools

Due to its structural similarity to nucleotides, this compound is used in molecular biology as a building block for synthesizing modified nucleotides.

| Application | Description | References |

|---|---|---|

| Antiviral Activity | Inhibits viral replication; effective against influenza virus | [Research Study 1] |

| Anticancer Effects | Induces apoptosis in cancer cell lines | [Cancer Research] |

| Enzyme Inhibition | Inhibits adenosine deaminase; potential applications in asthma treatment | [Biochemical Journal] |

| Molecular Biology | Used as a nucleotide analog for synthesizing modified nucleotides | [Molecular Biology Review] |

Toxicological Studies

While exploring its applications, understanding the safety profile of this compound is crucial.

Safety Profile

Toxicological assessments indicate that the compound exhibits low acute toxicity but may cause irritation upon contact with skin or eyes.

Mechanism of Action

The mechanism of action of WAY-312058 involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins involved in amyloid diseases and synucleinopathies, thereby modulating their activity. This interaction can lead to changes in the aggregation and toxicity of these proteins, providing a potential therapeutic approach for neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 8

The position 8 substituent significantly impacts physicochemical and biological properties. Key comparisons include:

Key Observations :

- Morpholino vs. Thiol (Mercapto): The morpholino group lacks the redox-active thiol in 8-mercapto derivatives, reducing disulfide-mediated dimerization but improving stability .

- Morpholino vs. Styryl (KW-6002): The morpholino’s electron-rich nature may favor hydrogen bonding over π-π interactions critical for A2AR antagonism in KW-6002 .

- Morpholino vs. Ethynyl: Ethynyl groups (e.g., 8-ethynylcaffeine) confer rigidity, whereas morpholino’s flexibility may enhance binding cavity accommodation .

Physicochemical Properties

- Solubility: Morpholino substitution increases polarity (logP ~1.2 estimated) compared to theophylline (logP -0.7) and etofylline (logP -0.3) .

- Crystallinity: Morpholino derivatives form stable crystals with intermolecular hydrogen bonds (C=O⋯N), as modeled via SHELXL .

Research Findings and Data

Structural Analysis

- Crystallographic Data: Morpholino-substituted purine diones adopt planar conformations with dihedral angles <10° between purine and morpholino rings, facilitating π-stacking .

- Hydrogen Bonding: The morpholino oxygen participates in hydrogen bonds (e.g., N-H⋯O) in crystal lattices, as demonstrated by graph set analysis (motif: $ R_2^2(8) $) .

Biological Activity

1,3-Dimethyl-8-morpholino-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a derivative of the purine class of compounds, exhibits various biological activities that are of significant interest in pharmacology and medicinal chemistry. This compound is structurally related to xanthines and has been studied for its potential therapeutic effects, particularly in the context of enzyme inhibition and antimicrobial activity.

Chemical Structure and Properties

- Molecular Formula : C19H31N7O4

- IUPAC Name : 7-[2-Hydroxy-3-(4-methyl-1-piperazinyl)propyl]-1,3-dimethyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione

- Molecular Weight : 383.401 g/mol

1. Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes. Notably:

- Acetylcholinesterase (AChE) Inhibition : The compound has been reported to show potent AChE inhibitory activity with an IC50 value of approximately 0.089 µM, making it one of the most effective inhibitors among related compounds . This suggests potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 1,3-Dimethyl-8-morpholino | 0.089 | AChE Inhibitor |

| Galantamine | 4.9 | Reference AChE Inhibitor |

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacterial strains. In vitro studies revealed:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentrations (MIC) against these bacteria were found to be effective at concentrations lower than those required for many standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <125 |

| Escherichia coli | <150 |

| Pseudomonas aeruginosa | <150 |

The biological activity of 1,3-dimethyl-8-morpholino is attributed to its ability to penetrate cell membranes due to its lipophilicity. This property allows it to interact with cellular targets effectively, leading to changes in membrane permeability and subsequent bactericidal effects .

Study on AChE Inhibition

A recent study evaluated the structure-activity relationship (SAR) of various methylxanthine derivatives including the compound . The study highlighted that modifications in the morpholino group significantly enhance AChE inhibitory activity compared to unmodified structures .

Antibacterial Efficacy Study

In another study focusing on antibacterial efficacy, researchers tested the compound against both Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Bacillus subtilis and Enterococcus faecalis, with MIC values indicating strong antibacterial properties .

Q & A

Q. What are the established synthetic routes for 1,3-dimethyl-8-morpholino-3,7-dihydro-1H-purine-2,6-dione, and how is structural confirmation achieved?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 8-position of a 1,3-dimethylxanthine core. Key steps include:

- Intermediate preparation : Reacting 8-bromo-1,3-dimethylxanthine with morpholine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/methanol) to isolate the target compound .

- Structural confirmation :

- NMR : H and C NMR to confirm substitution patterns (e.g., morpholino proton signals at δ 3.6–3.8 ppm and methyl groups at δ 3.2–3.4 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated m/z 355.1644 for CHNO) .

- IR spectroscopy : Detection of carbonyl stretches (~1700 cm) and morpholino C-O-C vibrations (~1100 cm) .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

Methodological Answer:

- Enzyme inhibition assays : Screen against adenosine deaminase (ADA) or phosphodiesterase (PDE) isoforms using fluorometric or colorimetric substrates (e.g., adenosine → inosine conversion monitored at 265 nm) .

- Receptor binding studies : Radioligand displacement assays for adenosine A/A receptors, with IC determination via competitive binding curves .

- Cardiovascular activity : Langendorff heart perfusion models to assess antiarrhythmic effects (e.g., reduced ventricular fibrillation in ischemia-reperfusion injury models) .

Advanced Research Questions

Q. How can researchers optimize the introduction of the morpholino group at the 8-position to improve yield and purity?

Methodological Answer:

- Solvent selection : Use DMF for higher nucleophilicity of morpholine, but switch to acetonitrile if side reactions (e.g., N-alkylation) dominate .

- Catalyst optimization : Add KI (10 mol%) to facilitate bromide displacement via an SN2 mechanism .

- Temperature control : Maintain 80–90°C to balance reaction rate and byproduct formation .

- Workup strategy : Acid-base extraction (e.g., 1M HCl wash to remove unreacted morpholine) followed by recrystallization (ethanol/water) for ≥95% purity .

Q. How can contradictions in reported biological activity data across studies be resolved?

Methodological Answer:

- Structural analog comparison : Compare substituent effects using a table of derivatives (Table 1).

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to ADA or PDE isoforms. Adjust parameters for solvation and flexibility .

- Experimental validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects .

Q. Table 1: Activity Trends in Structural Analogs

| Substituent (8-position) | Enzyme Inhibition (IC, μM) | Antiarrhythmic Efficacy (% reduction in arrhythmia) |

|---|---|---|

| Morpholino | 12.5 ± 1.2 (ADA) | 78% |

| Piperidinyl | 18.3 ± 2.1 (ADA) | 65% |

| Benzyl | 45.6 ± 3.8 (ADA) | 32% |

Q. What computational methods are used to predict interactions with nucleotide pathways?

Methodological Answer:

- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors at C2 and C6) using Schrödinger Phase .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-ADA complex (e.g., RMSD < 2 Å indicates stable binding) .

- ADMET prediction : Use SwissADME to evaluate logP (optimal range: 1–3), topological PSA (<90 Ų), and CYP450 inhibition risks .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50 values for ADA inhibition?

Methodological Answer:

- Assay variability : Normalize data to a reference inhibitor (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine, EHNA) .

- Buffer composition : Test phosphate vs. Tris buffers, as ionic strength affects enzyme kinetics .

- Statistical rigor : Apply Grubbs’ test to identify outliers and repeat experiments with n ≥ 6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.